molecular formula C₁₁H₁₆O₃ B139883 (1S,2S,3R)-1,2,3-Trihydroxy-4-cyclopropene 2,3-Cyclohexyl Ketal CAS No. 134677-23-9

(1S,2S,3R)-1,2,3-Trihydroxy-4-cyclopropene 2,3-Cyclohexyl Ketal

Cat. No. B139883
M. Wt: 196.24 g/mol
InChI Key: FYJRUPQDMJWTJJ-AEJSXWLSSA-N
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Description

(1S,2S,3R)-1,2,3-Trihydroxy-4-cyclopropene 2,3-Cyclohexyl Ketal (1S,2S,3R-THCPK) is a cyclic ketal compound that has been extensively studied for its potential applications in a variety of fields, including medicine, materials science, and biochemistry. In particular, 1S,2S,3R-THCPK has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This property makes it a potential therapeutic agent for the treatment of a wide range of inflammatory diseases. Furthermore, 1S,2S,3R-THCPK has been found to have interesting properties in materials science and biochemistry, with potential applications in the production of polymers and other materials.

Scientific Research Applications

Mechanistic Studies in Organic Synthesis

Studies have focused on understanding the mechanism of diastereoselective cyclopropanation using homochiral ketals, including derivatives of cyclohexen-1-one. These studies have shown how the cyclohexene ring conformation influences diastereoselectivity in cyclopropanation reactions, particularly in relation to reagent chelation and the effective transfer of methylene groups (Mash & Hemperly, 1990).

Development of Synthetic Methods

Recent advances have highlighted the use of cyclopropenone 1,3-propanediol ketal as a versatile building block for various C3 and dioxaspiro units, especially in strained hydrocarbon applications. Updated synthesis methods have been developed to reduce solvent toxicity and provide safer production methodologies (Mulks et al., 2020).

Cyclopropanation in Organic Chemistry

Research has been conducted on the cyclopropanation of α,β-unsaturated ketals, providing valuable insights into the generality and predictability of this process across various cycloalken-1-one ketals. This research highlights the utility of these ketals in synthesizing diastereomeric cyclopropanes with high yield and predictability (Mash & Nelson, 1987).

Ring-Opening Reactions

The ring-opening reactions of donor-acceptor cyclopropanes with cyclic ketals have been explored, demonstrating the efficiency of such reactions in producing functionalized alkylene glycol diethers and dithiol diethers under mild conditions (Zhang et al., 2020).

Enzymatic Reactions in Organic Chemistry

A study on enzymes responsible for [4+2] cycloaddition and spiroketalization has revealed their role in controlling product stereochemistry and rate enhancement. These enzymes show convergent evolution for these activities, offering insights into enzymatic reaction mechanisms and catalyst design (Zheng et al., 2016).

properties

IUPAC Name

(3aS,4S,6aR)-spiro[4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c12-8-4-5-9-10(8)14-11(13-9)6-2-1-3-7-11/h4-5,8-10,12H,1-3,6-7H2/t8-,9+,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJRUPQDMJWTJJ-AEJSXWLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC3C=CC(C3O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(CC1)O[C@@H]3C=C[C@@H]([C@@H]3O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452562
Record name FT-0675562
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aS,4S,6aR)-spiro[4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-ol

CAS RN

134677-23-9
Record name FT-0675562
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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